![molecular formula C12H9N3 B188123 1-Phenyl-1H-benzo[d][1,2,3]triazole CAS No. 883-39-6](/img/structure/B188123.png)
1-Phenyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Phenyl-1H-benzo[d][1,2,3]triazole is a reagent used in the preparation of possible surrogates for kobayashi’s aryne precursors . The small molecule materials contain phenyl benzimidazole, which is combined with a phosphine oxide core or a triazine ring core and contributes to the improvement of charge extraction and stability .
Synthesis Analysis
1-Phenyl-1H-benzo[d][1,2,3]triazole can be synthesized by the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . A series of novel molecular hybrids containing pyrazole, pyridinone and 1,2,3-triazoles have been synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine using L-proline as a basic organocatalyst besides CuSO4.5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a highly efficient and green media .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-benzo[d][1,2,3]triazole is C12H9N3 . It is a heterocyclic compound with a five-membered ring that contains three consecutive nitrogen atoms .Chemical Reactions Analysis
1-Phenyl-1H-benzo[d][1,2,3]triazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Physical And Chemical Properties Analysis
1-Phenyl-1H-benzo[d][1,2,3]triazole has a molecular weight of 195.22 . It is a solid at room temperature . Its flash point is 171.1°C and it boils at 359.3°C at 760 mmHg .Scientific Research Applications
Pharmaceutical Applications
Triazoles are known to be components in various pharmaceuticals such as cephalosporin antibiotics (e.g., cefatrizine), tazobactam (which broadens the spectrum of certain antibiotics), and carboxyamidotriazole (a calcium channel blocker potentially useful in cancer treatment) .
Solar Energy
Small molecule organic materials including triazole derivatives have been synthesized and introduced into n-type interlayers in planar perovskite solar cells for effective electron transport .
Antifungal Agents
Triazole derivatives have been evaluated for their antifungal activity towards Cryptococcus and Candida species, comparing favorably with reference drugs .
Antiproliferative Agents
Some triazole compounds have been found to be potent antiproliferative agents against certain cancer cells using assays such as the MTT assay .
Synthesis and Chemistry
Triazoles have been synthesized under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst, showcasing their versatility in chemical synthesis .
Antioxidant Properties
Triazoles have been noted for their antioxidant properties which can reduce or eliminate free radicals, thereby protecting cells against oxidative damage .
Mechanism of Action
Target of Action
1-Phenyl-1H-benzo[d][1,2,3]triazole is a type of 1,2,3-triazole, a class of compounds known for their ability to interact with various biomolecular targets . The 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors .
Mode of Action
The interaction of 1-Phenyl-1H-benzo[d][1,2,3]triazole with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,3-triazoles in general are known for their unique properties, inert nature, and ability to mimic amide bonds . This suggests that they may influence a variety of biochemical pathways, potentially disrupting or enhancing the function of proteins and other biomolecules.
Pharmacokinetics
1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of 1-Phenyl-1H-benzo[d][1,2,3]triazole.
Action Environment
The action, efficacy, and stability of 1-Phenyl-1H-benzo[d][1,2,3]triazole can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other molecules in the environment can also influence its action, as they may compete with 1-Phenyl-1H-benzo[d][1,2,3]triazole for the same targets.
Safety and Hazards
1-Phenyl-1H-benzo[d][1,2,3]triazole is harmful if swallowed . It should be stored in an inert atmosphere at room temperature . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
1,2,3-Triazoles and their derivatives are among the topmost immense N-heterocyclic scaffolds because of the widespread spectrum of pharmacological and biological activities . They are being extensively used as a linker and a functional moiety, mainly owing to the fact that their processing simplicity, orthogonality development and attractive “Click” properties . This makes 1-Phenyl-1H-benzo[d][1,2,3]triazole a promising compound for future research and development in various fields.
properties
IUPAC Name |
1-phenylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJLUVHQIPUCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236940 | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085423 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-1H-benzo[d][1,2,3]triazole | |
CAS RN |
883-39-6 | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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